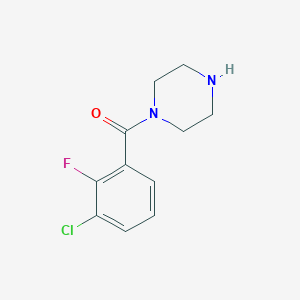

1-(3-Chloro-2-fluorobenzoyl)piperazine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H12ClFN2O |

|---|---|

Molecular Weight |

242.68 g/mol |

IUPAC Name |

(3-chloro-2-fluorophenyl)-piperazin-1-ylmethanone |

InChI |

InChI=1S/C11H12ClFN2O/c12-9-3-1-2-8(10(9)13)11(16)15-6-4-14-5-7-15/h1-3,14H,4-7H2 |

InChI Key |

ZHDZYBXDZMAMOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=C(C(=CC=C2)Cl)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 3 Chloro 2 Fluorobenzoyl Piperazine

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique used to plan the synthesis of complex organic molecules. ias.ac.in The process involves mentally breaking down the target molecule into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.inamazonaws.com

For 1-(3-chloro-2-fluorobenzoyl)piperazine, the most logical and common disconnection is at the amide C-N bond. amazonaws.com This bond is typically formed late in the synthesis. This key disconnection simplifies the target molecule into two primary building blocks, or synthons: a 3-chloro-2-fluorobenzoyl synthon and a piperazine (B1678402) synthon.

The corresponding real-world chemical equivalents, or reagents, for these synthons are 3-chloro-2-fluorobenzoic acid (or an activated derivative like its acyl chloride) and piperazine. This disconnection is strategically sound because the formation of an amide bond from a carboxylic acid derivative and an amine is a well-established and reliable transformation in organic chemistry. researchgate.net

Figure 1: Retrosynthetic Analysis of this compound

Synthesis of Precursor Building Blocks

The successful synthesis of the target molecule relies on the efficient preparation of its constituent precursors: a derivative of 3-chloro-2-fluorobenzoic acid and the piperazine scaffold.

Preparation of 3-Chloro-2-fluorobenzoic Acid Derivatives

3-Chloro-2-fluorobenzoic acid is a dihalogenated benzoic acid derivative that serves as a crucial building block. ossila.com Several synthetic routes have been developed for its preparation.

One notable method starts from 2,3-dichloro benzoyl chloride. google.com This approach involves a fluorine substitution reaction using a fluorinating agent in the presence of a phase-transfer catalyst. The resulting 2-fluoro-3-chlorobenzoyl fluoride (B91410) is then hydrolyzed under alkaline conditions, followed by acidification to precipitate the desired 3-chloro-2-fluorobenzoic acid. google.com This method is advantageous as it utilizes the electron-withdrawing nature of the acyl chloride to facilitate the nucleophilic aromatic substitution of the chlorine atom at the ortho position. google.com

An alternative strategy uses o-fluoroaniline as a starting material. guidechem.com The synthesis proceeds through diazochlorination to yield o-fluorochlorobenzene, followed by bromination with N-bromosuccinimide (NBS) to produce 3-chloro-5-fluorobromobenzene. A subsequent Grignard reaction and acidification can then introduce the carboxylic acid moiety to furnish the target compound. guidechem.com

For subsequent amide bond formation, the carboxylic acid can be converted into a more reactive derivative, such as an acyl chloride. This is commonly achieved by treating 3-chloro-2-fluorobenzoic acid with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). mdpi.commdpi.com

Table 1: Synthetic Approaches for 3-Chloro-2-fluorobenzoic Acid

| Starting Material | Key Reactions | Reagents | Reference |

|---|---|---|---|

| 2,3-Dichloro benzoyl chloride | Fluorine substitution, Hydrolysis | Fluorinating agent, Phase-transfer catalyst, Base, Acid | google.com |

Synthetic Routes to Piperazine Scaffolds

Piperazine is a six-membered heterocycle containing two nitrogen atoms and is a fundamental core in numerous pharmaceuticals. tandfonline.comnih.gov While piperazine itself is commercially available, various methods exist for the synthesis of substituted piperazine scaffolds.

A common industrial method involves the reaction of diethanolamine (B148213) with thionyl chloride to prepare bis(2-chloroethyl)amine (B1207034) hydrochloride. google.com This intermediate can then be reacted with an appropriate aniline (B41778), such as 3-chloroaniline, to form the N-arylpiperazine ring via cyclization. google.com

Modern synthetic methods offer more diverse routes. Palladium-catalyzed Buchwald-Hartwig amination provides an efficient means to couple aryl halides with piperazine. organic-chemistry.org Other methods include the copper-catalyzed Ullmann-Goldberg reaction and nucleophilic aromatic substitution (SNAr) on electron-deficient arenes. nih.gov The piperazine ring can also be constructed from an aniline and bis(2-haloethyl)amine. nih.gov

For specific applications, piperazine can be functionalized through various reactions, including N-alkylation using alkyl halides, reductive amination with aldehydes, or the reduction of carboxyamides. nih.gov

Table 2: General Synthetic Strategies for Piperazine Scaffolds

| Method | Description | Key Reagents/Catalysts | Reference |

|---|---|---|---|

| Cyclization | Reaction of an aniline with bis(2-chloroethyl)amine | Diethanolamine, Thionyl chloride | google.com |

| Buchwald-Hartwig Amination | Pd-catalyzed coupling of an aryl halide with piperazine | Palladium catalyst, Ligand, Base | organic-chemistry.org |

| Reductive Amination | Reaction of piperazine with an aldehyde followed by reduction | Aldehyde, Reducing agent (e.g., NaBH(OAc)₃) | nih.gov |

Convergent and Linear Synthesis Strategies for Amide Formation

The final and critical step in synthesizing this compound is the formation of the amide bond. This can be approached through either a linear or a convergent strategy. A linear synthesis involves the sequential modification of a starting material, step-by-step. In contrast, a convergent synthesis involves preparing different fragments of the molecule separately and then coupling them together near the end of the synthesis. The retrosynthetic plan outlined in section 2.1 is inherently convergent, as it involves the separate preparation of the two key building blocks followed by their final coupling.

Acylation of Piperazine with Activated Benzoic Acid Derivatives

The most direct method for forming the target amide is the acylation of piperazine with an activated form of 3-chloro-2-fluorobenzoic acid. ontosight.ai

Using Acyl Chlorides: A common and efficient approach involves converting 3-chloro-2-fluorobenzoic acid into its corresponding acyl chloride, 3-chloro-2-fluorobenzoyl chloride. mdpi.com The acyl chloride is a highly electrophilic species that readily reacts with the nucleophilic secondary amine of the piperazine ring. This reaction is typically carried out in an inert solvent, often in the presence of a base like triethylamine (B128534) or potassium carbonate, to neutralize the hydrochloric acid byproduct. mdpi.comontosight.ai

Using Coupling Reagents: Alternatively, the amide bond can be formed directly from the carboxylic acid without isolating the acyl chloride. This is achieved using peptide coupling reagents. nih.gov Reagents such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by piperazine. nih.gov Other activating agents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). ossila.com These methods are often preferred for their mild reaction conditions. nih.gov

Nucleophilic Substitution Reactions in Benzoylpiperazine Synthesis

While direct acylation is the primary route, nucleophilic substitution can also be considered, though it is less direct for this specific target. In principle, one could envision a nucleophilic aromatic substitution (SNAr) reaction. If the aromatic ring were sufficiently electron-deficient (e.g., activated by strong electron-withdrawing groups like nitro groups), a fluorine atom could potentially be displaced by piperazine. However, for 3-chloro-2-fluorobenzoic acid, the activation is insufficient for this to be a viable primary strategy for forming the benzoylpiperazine core. The more feasible and widely practiced approach remains the acylation of the piperazine nitrogen. nih.gov

Purification Techniques in Synthetic Organic Chemistry

After the synthesis, the crude product is a mixture containing the desired compound, unreacted starting materials, the hydrochloride salt of the base used, and potential side products. A multi-step purification process is therefore essential to isolate this compound in high purity.

Column chromatography is a fundamental technique for purifying organic compounds. For N-acylpiperazines, silica (B1680970) gel is the most common stationary phase.

Methodology: The crude reaction mixture is first subjected to an aqueous work-up to remove water-soluble impurities like the triethylamine hydrochloride salt. The organic layer is then dried, concentrated, and loaded onto a silica gel column. A solvent system, or eluent, of appropriate polarity is passed through the column to separate the components. The polarity of the eluent is typically optimized using thin-layer chromatography (TLC). For compounds of intermediate polarity like this compound, a mixture of a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and a more polar solvent (e.g., ethyl acetate (B1210297) or acetone) is commonly used. The fractions are collected and analyzed by TLC to identify those containing the pure product.

| Chromatography Parameter | Description | Typical Application |

| Stationary Phase | Silica Gel | A polar adsorbent suitable for a wide range of organic compounds. |

| Mobile Phase (Eluent) | Hexane/Ethyl Acetate Gradient | A common solvent system where the polarity is gradually increased to elute compounds based on their affinity for the stationary phase. |

| Detection | UV light (at 254 nm) or TLC staining | Visualization of the separated compounds on TLC plates for fraction analysis. |

This table outlines typical parameters for the purification of N-acylpiperazines via column chromatography.

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the compound and its impurities in a specific solvent or solvent mixture at different temperatures.

Solvent Selection: The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing N-acylpiperazines include ethanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or ethanol/water. rochester.edunih.gov The selection process is often empirical, involving testing the solubility of the crude product in small amounts of various solvents. youtube.com

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent to form a saturated solution. The solution is then allowed to cool slowly and undisturbed. As the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. The purified crystals are then collected by filtration.

Characterization Methods for Structural Elucidation of Synthetic Products

Once purified, the identity and structure of this compound must be confirmed using various spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for elucidating the structure of organic molecules.

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their chemical environments. For this compound, distinct signals would be expected for the aromatic protons on the benzoyl ring and the methylene (B1212753) (-CH₂-) protons on the piperazine ring. Due to the restricted rotation around the amide C-N bond, the piperazine protons often appear as broad signals or multiple distinct signals at room temperature. rsc.orgrsc.org The aromatic region would show a complex multiplet pattern due to the chlorine and fluorine substituents.

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Expected signals would include those for the carbonyl carbon (around 165-170 ppm), aromatic carbons (110-150 ppm), and the piperazine ring carbons (typically in the 40-50 ppm range). ingentaconnect.com The presence of the electronegative fluorine atom would also cause splitting of the signals for nearby carbon atoms (C-F coupling).

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₁₁H₁₂ClFN₂O), the molecular ion peak (M⁺) would confirm the molecular weight. Electron Ionization (EI-MS) would likely show characteristic fragmentation patterns, including the cleavage of the amide bond to produce a 3-chloro-2-fluorobenzoyl cation and fragments corresponding to the piperazine ring. researchgate.net

| Spectroscopic Method | Expected Observations for this compound |

| ¹H NMR | Signals for aromatic protons (multiplets, ~7.2-7.8 ppm), signals for piperazine protons (broad multiplets, ~3.0-4.0 ppm). |

| ¹³C NMR | Signal for amide carbonyl carbon (~165-170 ppm), signals for aromatic carbons (~110-150 ppm), signals for piperazine carbons (~40-50 ppm). |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) corresponding to C₁₁H₁₂ClFN₂O. Key fragment ion for the 3-chloro-2-fluorobenzoyl cation [C₇H₃ClFO]⁺. |

This table summarizes the expected data from key characterization methods based on the structure of the target compound and data from analogous structures.

Elucidation of Biological Mechanisms and Molecular Target Identification

Enzymatic Inhibition Studies

No data from enzymatic inhibition studies for 1-(3-Chloro-2-fluorobenzoyl)piperazine could be identified in the current body of scientific research.

There is no published research on the inhibitory potency of this compound against Topoisomerase I and II.

No kinase inhibition assay results for this compound have been reported in the scientific literature.

Structure Activity Relationship Sar of 1 3 Chloro 2 Fluorobenzoyl Piperazine Analogues

Impact of Halogen Substituents on Aromatic Ring

The nature and position of halogen substituents on the benzoyl ring are primary determinants of the biological activity of 1-(3-chloro-2-fluorobenzoyl)piperazine analogues. The interplay between the positional isomerism and the inherent electronic and steric properties of the chloro and fluoro groups dictates the molecule's interaction with its biological target.

The specific substitution pattern of halogens on the aromatic ring is a crucial factor in modulating the biological potency of arylpiperazine compounds. Research on various classes of biologically active molecules has consistently demonstrated that the location of substituents can dramatically alter efficacy. For instance, in studies of substituted N-phenyl-O-propyl-carbamates, a 3,4-dichloro derivative exhibited a 100-fold increase in activity compared to its non-chlorinated counterpart. Conversely, for N-methyl-O-phenyl carbamates, a chlorine atom in the meta-position led to a fourfold increase in inhibitory action, whereas a para-substituent had no significant effect.

In the context of this compound, the ortho-fluoro and meta-chloro arrangement is a deliberate design feature. It is hypothesized that this specific orientation creates a unique electrostatic potential map on the aromatic ring, which is optimal for binding to its target protein. Shifting the positions of these halogens would likely lead to a significant change in biological activity. For example, moving the chloro group to the para position or the fluoro group to the meta position could alter the molecule's ability to fit within a specific binding pocket or disrupt key electronic interactions, such as halogen bonds or dipole-dipole interactions, thereby reducing potency.

The table below illustrates hypothetical changes in relative potency based on the positional isomerism of the chloro and fluoro substituents on the benzoylpiperazine scaffold, drawing inferences from general SAR principles.

| Compound | Substitution Pattern | Hypothesized Relative Potency | Rationale |

|---|---|---|---|

| This compound | 2-Fluoro, 3-Chloro | High | The specific arrangement is likely optimal for target binding, creating a favorable electrostatic and steric profile. |

| Analogue A | 2-Chloro, 3-Fluoro | Moderate to High | Swapping the halogen positions may slightly alter the electronic distribution and steric hindrance, potentially maintaining significant but altered activity. |

| Analogue B | 4-Chloro, 2-Fluoro | Low to Moderate | Moving the chloro group to the para position could disrupt key interactions within the binding pocket that are dependent on the meta-position. |

| Analogue C | 3-Chloro (no fluoro) | Moderate | The absence of the ortho-fluoro group would significantly change the electronic nature of the ring and remove potential hydrogen bond accepting capabilities, likely reducing potency. |

The electronic and steric properties of the chloro and fluoro substituents are fundamental to the SAR of this compound class. Both are electronegative, electron-withdrawing groups, but they differ in size and their ability to participate in different types of non-covalent interactions.

The fluoro group, being the most electronegative element, exerts a strong inductive electron-withdrawing effect (-I). Its small size allows it to act as a hydrogen bond acceptor without introducing significant steric bulk. The presence of the fluoro group at the ortho-position can influence the conformation of the benzoyl group relative to the piperazine (B1678402) ring and can also directly interact with amino acid residues in the target's binding site.

The combination of the ortho-fluoro and meta-chloro substituents creates a distinct electronic landscape on the benzoyl ring. This combination of inductive effects, potential for hydrogen and halogen bonding, and specific steric profile is critical for the molecule's affinity and selectivity for its biological target. Studies on 1-arylpiperazines have shown that electron-withdrawing substituents on the aryl ring can enhance the conjugation between the lone pair of the anilino nitrogen and the π-system of the ring, which in turn influences the preferred conformation of the molecule. capes.gov.br

Modifications of the Piperazine Ring System

The piperazine ring is not merely a linker but an integral part of the pharmacophore of many biologically active compounds. Its conformational properties and the nature of the substituent on the second nitrogen atom (N4) are critical for biological activity.

In many arylpiperazine derivatives, the nitrogen at the N4 position is basic and exists in a protonated state at physiological pH. This positive charge is often essential for forming a salt bridge with an acidic amino acid residue, such as aspartate, in the target receptor. The nature of the group attached to this nitrogen can modulate the basicity (pKa) of this nitrogen and introduce additional interactions with the target.

Common N4-substituents and their likely impact on activity include:

Small Alkyl Groups (e.g., methyl, ethyl): These groups can increase lipophilicity and may fit into small hydrophobic pockets in the receptor. However, they may not provide significant additional binding interactions.

Aryl or Heteroaryl Rings: The introduction of an aromatic or heteroaromatic ring can lead to additional π-π stacking, hydrophobic, or cation-π interactions with the target. Substituents on these rings can further fine-tune the electronic and steric properties of the entire molecule. N-arylpiperazines are a well-established class of ligands for various G-protein coupled receptors. nih.gov

Bulky or Extended Chains: Long alkyl or functionalized chains can be used to probe deeper into the binding pocket or to connect to a secondary binding site. The flexibility and length of these chains are critical parameters that need to be optimized.

The table below summarizes the potential effects of different N-substitution patterns on the biological activity of a this compound core structure.

| N4-Substituent | Potential Interactions | Likely Impact on Activity |

|---|---|---|

| Hydrogen (unsubstituted) | Ionic (salt bridge) | Baseline activity, often serves as a precursor for further modification. |

| Methyl | Hydrophobic interactions | May slightly increase potency if a small hydrophobic pocket is present. |

| Phenyl | π-π stacking, hydrophobic interactions | Can significantly increase potency by engaging with aromatic residues in the binding site. |

| 2-Pyrimidinyl | π-π stacking, hydrogen bonding | Can enhance affinity and selectivity through specific hydrogen bonds with the target. |

| Butyl | Hydrophobic interactions | May increase potency if a larger hydrophobic channel is available, but flexibility can be a drawback. |

The six-membered piperazine ring typically adopts a low-energy chair conformation. This conformation dictates the spatial arrangement of the substituents at the N1 and N4 positions, which can be either axial or equatorial. The preferred conformation is crucial for the molecule's ability to adopt the correct three-dimensional shape to bind effectively to its target.

For 1-acyl and 1-aryl substituted piperazines, there is evidence to suggest a preference for the axial conformation of the substituent. nih.gov This orientation can be stabilized by various factors, including intramolecular interactions. The conformation of the piperazine ring and the relative orientation of its substituents are not static and can be influenced by the surrounding environment, including the binding site of a protein.

Influence of Bridging Linkers and Scaffold Variations

Beyond modifications to the immediate substituents, altering the core scaffold or introducing linkers can lead to novel analogues with improved properties. Introducing a linker between the piperazine moiety and another pharmacophoric group is a common strategy in drug design, particularly for targeting receptors with multiple binding sites. The length, rigidity, and chemical nature of the linker are critical for optimal activity. A flexible alkyl chain, for example, allows the molecule to adopt various conformations to fit the binding site, while a more rigid linker can pre-organize the molecule in a bioactive conformation, which can increase affinity by reducing the entropic penalty of binding. rsc.orgnih.gov

Scaffold hopping is another powerful strategy in medicinal chemistry, where the core structure of a lead compound is replaced by a different, often structurally distinct, scaffold that maintains the key pharmacophoric elements. For instance, the this compound scaffold could potentially be replaced by other privileged structures, such as benzoxazines, to generate novel compounds with different physicochemical properties but similar biological activity. nih.gov The goal of scaffold hopping is to explore new chemical space, improve properties like synthetic accessibility or patentability, and potentially discover compounds with a different side-effect profile. Furthermore, creating bridged piperazine structures can conformationally restrict the scaffold, presenting the pharmacophoric elements in a more defined three-dimensional orientation, which can lead to enhanced potency and selectivity. nih.govresearchgate.net

Application of Fragment-Based Drug Design and Bioisosteric Replacements

Fragment-based drug design (FBDD) is a powerful methodology for lead identification that involves screening small molecular fragments, which typically adhere to the "rule-of-three," for weak binding to a biological target. frontiersin.org These initial hits are then progressively optimized and linked together or "grown" to create more potent lead compounds. frontiersin.orgnih.gov For scaffolds related to this compound, FBDD can be conceptualized by considering the molecule in distinct parts: the substituted benzoyl moiety, the piperazine core, and a potential third fragment attached to the distal nitrogen of the piperazine. The substituted benzoylpiperazine itself can be considered a privileged fragment that provides a versatile backbone for interaction with a range of biological targets. mdpi.com

Bioisosterism is a fundamental strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical and chemical properties, with the aim of enhancing potency, selectivity, or metabolic stability. researchgate.netufrj.brnih.gov This approach is widely used in the optimization of arylpiperazine derivatives.

Key applications of bioisosteric replacement for this class of compounds include:

Modification of the Benzoyl Ring: The halogen substitution pattern on the phenyl ring is critical for activity. The chlorine and fluorine atoms in the 3- and 2-positions, respectively, influence the electronic properties and conformation of the benzoyl group. Bioisosteric replacement of these halogens with other groups (e.g., methyl, trifluoromethyl) or shifting their positions can significantly alter receptor affinity and selectivity. For instance, in related butyrophenone (B1668137) analogues, replacing a 4-fluorophenyl moiety with a benzothiazole (B30560) ring was explored to modify receptor binding profiles. nih.gov

Replacement of the Piperazine Core: The piperazine ring is a common motif in CNS drugs, valued for its ability to engage in key interactions and its favorable physicochemical properties. researchgate.netnih.gov However, it can be a site of metabolic vulnerability. Bioisosteric replacement of the piperazine with other cyclic diamines, such as homopiperazine (B121016) (a seven-membered ring), or more constrained bicyclic systems, has been used to modulate receptor affinity and pharmacokinetics. nih.gov For example, replacing a piperidine (B6355638) moiety with a homopiperazine in haloperidol (B65202) analogues was shown to alter the binding affinity profile across various dopamine (B1211576) and serotonin (B10506) receptor subtypes. nih.gov

Amide Bond Isosteres: The amide linkage between the benzoyl group and the piperazine is a key structural feature. While conformationally important, amide bonds can be susceptible to hydrolysis by metabolic enzymes. Replacing this bond with a more stable bioisostere, such as a fluoro-olefin, is a strategy employed to improve the metabolic stability of drug candidates. nih.gov

The following table illustrates the effects of bioisosteric replacements on related N-phenylpiperazine scaffolds targeting dopamine D2/D3 receptors, demonstrating how subtle structural changes can impact receptor affinity (Ki) and selectivity.

Table 1: Effect of Bioisosteric Replacements on Dopamine Receptor Affinity

| Compound ID | Core Moiety | R1 (Substitution on Phenyl Ring) | D3 Ki (nM) | D2 Ki (nM) | Selectivity (D2/D3) |

|---|---|---|---|---|---|

| Lead Compound | Phenylpiperazine | 4-(thiophen-3-yl)benzamide | 0.17 | 26.1 | >150 |

| Analogue 1 | Phenylpiperazine | 4-(thiazol-4-yl)benzamide | 0.90 | 12.0 | 13 |

| Analogue 2 | Phenylpiperazine | 4-(thiophen-2-yl)benzamide | 0.20 | 2.5 | 12.5 |

Data derived from studies on related phenylpiperazine derivatives to illustrate the principles of bioisosteric modification. mdpi.com

Derivation of Key Pharmacophoric Features for Target Engagement

A pharmacophore is an abstract representation of the molecular features essential for a drug's interaction with a specific biological target. For arylpiperazine derivatives that act as dual antagonists for the dopamine D2 and serotonin 5-HT2A receptors—a common profile for atypical antipsychotics—several key pharmacophoric features have been identified through computational modeling and SAR studies. nih.govmdpi.com

The generally accepted pharmacophore model for 5-HT2A receptor antagonists includes two aromatic or hydrophobic regions and a basic nitrogen atom, all with specific spatial relationships. researchgate.netnih.gov For dual D2/5-HT2A antagonists containing the 1-benzoylpiperazine (B87115) scaffold, this model can be refined to include the following features:

Aromatic/Hydrophobic Region (Aro-1): This is provided by the substituted phenyl ring of the benzoyl group. The nature and position of substituents, such as the 3-chloro and 2-fluoro groups, are crucial for modulating electronic distribution and steric interactions within the receptor's binding pocket. This region often engages in π-π stacking or hydrophobic interactions with aromatic residues in the receptor. mdpi.com

Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the benzoyl moiety is a critical hydrogen bond acceptor. It frequently forms a hydrogen bond with key amino acid residues in the binding site, serving as a crucial anchoring point for the ligand. researchgate.net

Basic Amine/Positive Ionizable Center (PI): The distal nitrogen atom of the piperazine ring is typically protonated at physiological pH. This positively charged center forms a strong ionic interaction or a hydrogen bond with an acidic residue, most commonly an aspartate, in the transmembrane domain of aminergic GPCRs like the D2 and 5-HT2A receptors. mdpi.commdpi.com

Second Aromatic/Hydrophobic Region (Aro-2): In many potent antagonists, a second aromatic system is attached to the basic piperazine nitrogen (often via an alkyl chain). This region explores a different hydrophobic pocket within the receptor, contributing significantly to binding affinity. researchgate.netnih.gov The this compound fragment itself represents the combination of Aro-1, the HBA, and part of the linker leading to the PI center.

Computational studies have proposed specific geometric constraints for these features. For example, a pharmacophore model for D2/5-HT2A antagonists identified key distances between an aromatic ring, a hydrogen bond acceptor, and a positive ionizable group. The distance between the aromatic ring and the HBA was found to be in the range of 3.68 Å to 5.74 Å, while the distance between the aromatic ring and the positive ionizable center was between 5.66 Å and 7.64 Å. researchgate.net

Table 2: Key Pharmacophoric Features for D2/5-HT2A Antagonism

| Pharmacophoric Feature | Corresponding Chemical Moiety | Putative Interaction Type |

|---|---|---|

| Aromatic Region 1 (Aro-1) | 3-Chloro-2-fluorophenyl group | Hydrophobic, π-π stacking |

| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the benzoyl group | Hydrogen bonding |

| Positive Ionizable Center (PI) | Distal piperazine nitrogen | Ionic interaction, Hydrogen bonding |

| Aromatic Region 2 (Aro-2) | Additional aryl/heteroaryl group (if present) | Hydrophobic, π-π stacking |

This table summarizes the consensus pharmacophoric features derived from multiple studies on arylpiperazine-based D2/5-HT2A antagonists. mdpi.comnih.govresearchgate.net

The precise arrangement of these features, dictated by the conformational constraints of the this compound scaffold, is essential for achieving high-affinity binding and the desired antagonistic activity at target receptors.

Computational Chemistry and Molecular Modeling Approaches

Ligand-Based and Structure-Based Drug Design Strategies

Drug design strategies for derivatives of 1-(3-Chloro-2-fluorobenzoyl)piperazine often employ a dual approach, integrating both ligand-based and structure-based methods.

Ligand-based drug design is utilized when the three-dimensional structure of the biological target is unknown. This strategy relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. For a compound like this compound, this involves analyzing a series of known active compounds that share the arylpiperazine scaffold. By identifying common chemical features, or pharmacophores, that are essential for activity, new, potentially more potent analogs can be designed. The piperazine (B1678402) moiety is a versatile scaffold that can be found in drugs targeting a wide range of biological targets. researchgate.netresearchgate.netrsc.org

Structure-based drug design , conversely, requires a known 3D structure of the target protein or macromolecule, typically determined through X-ray crystallography or NMR spectroscopy. With this structural information, computational tools can be used to dock this compound into the active site of the target. This allows for a detailed examination of the binding interactions, guiding the rational modification of the compound to enhance its affinity and selectivity. The piperazine ring is a common feature in many pharmacologically active compounds, and its derivatives have been shown to interact with a variety of biological targets. researchgate.netnih.gov

Molecular Docking Simulations for Binding Mode Prediction

Molecular docking is a cornerstone of structure-based drug design, predicting the preferred orientation of a ligand when bound to a target to form a stable complex. For this compound, docking simulations can elucidate its binding mode within a receptor's active site, providing crucial information on the intermolecular interactions that drive binding. These simulations are instrumental in predicting the affinity of a compound for its target, and can be used to screen large libraries of virtual compounds. nih.govnih.govmdpi.com

The binding of this compound to a protein target is governed by a complex interplay of forces, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. The energy landscape of these interactions can be mapped using computational methods to identify the most stable binding conformations. The table below illustrates a hypothetical interaction profile for this compound with a generic kinase active site, a common target for piperazine-containing drugs.

| Interaction Type | Ligand Moiety | Receptor Residue | Estimated Energy Contribution (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen | Lysine (backbone NH) | -3.5 |

| Hydrogen Bond | Piperazine NH | Aspartate (side chain C=O) | -4.0 |

| Hydrophobic | Chlorofluorophenyl Ring | Leucine, Valine | -2.8 |

| π-π Stacking | Chlorofluorophenyl Ring | Phenylalanine | -1.5 |

Certain piperazine derivatives have been shown to interact with DNA, often by binding to the minor groove. mdpi.com Molecular docking can be employed to investigate the potential for this compound to bind to DNA. Such studies would assess the steric and electronic complementarity of the compound with the DNA minor groove, identifying key interactions such as hydrogen bonds with the base pairs and van der Waals contacts with the groove walls. This information is critical for the development of potential anticancer agents that target DNA. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a ligand-based computational technique that correlates the physicochemical properties of a series of compounds with their biological activities. By developing a mathematical model, QSAR can predict the activity of novel compounds before they are synthesized. nih.govnih.gov

To develop a QSAR model for analogs of this compound, a dataset of related compounds with known biological activities is required. Various molecular descriptors, such as electronic, steric, and hydrophobic parameters, are calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a predictive model. The robustness of the model is assessed through rigorous validation techniques. wu.ac.thmdpi.com

| Compound | LogP (Lipophilicity) | Topological Polar Surface Area (TPSA) | Molecular Weight | Biological Activity (IC50, µM) |

|---|---|---|---|---|

| Analog 1 | 2.5 | 45.2 | 250.7 | 1.2 |

| Analog 2 | 3.1 | 42.1 | 285.2 | 0.8 |

| Analog 3 | 2.8 | 50.5 | 264.7 | 1.5 |

| This compound | 2.9 | 43.7 | 256.7 | (Predicted) 0.95 |

Molecular Dynamics Simulations for Conformational Landscape Exploration

Molecular dynamics (MD) simulations are a powerful computational method used to understand the dynamic nature of molecules over time. By simulating the movements of atoms and their interactions, researchers can explore the conformational landscape of a compound, which is the collection of all possible three-dimensional shapes it can adopt.

For this compound, an MD simulation would reveal how the piperazine ring and the substituted benzoyl group move in relation to each other. The piperazine ring typically exists in a chair conformation, but it can undergo ring flips to alternative conformations. The simulation would track these changes and determine the energetic favorability of each state.

Key parameters that would be analyzed from a hypothetical MD simulation of this compound are presented in the table below.

| Simulation Parameter | Hypothetical Outcome for this compound | Significance |

| Simulation Time | Nanoseconds to Microseconds | Longer simulation times allow for the observation of rare conformational changes. |

| Force Field | e.g., AMBER, CHARMM, GROMOS | The choice of force field determines the accuracy of the atomic interactions. |

| Solvent Model | Explicit (e.g., TIP3P water) or Implicit | Simulating in a solvent provides a more realistic environment. |

| Temperature and Pressure | Maintained at physiological conditions (e.g., 310 K, 1 bar) | Ensures the simulation reflects biological conditions. |

| Key Dihedral Angles | Rotation around the amide bond and the bond connecting the benzoyl group to the piperazine ring | These angles define the overall shape and flexibility of the molecule. |

| Energy Landscapes | Plots of potential energy versus conformational coordinates | Identifies the most stable (low-energy) conformations of the molecule. |

The results of such a simulation would be crucial for understanding how this compound might bind to a biological target. The dominant conformations in solution are often those that are relevant for receptor interaction.

Virtual Screening Techniques for Novel Ligand Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. If this compound were identified as a hit compound or a scaffold of interest, virtual screening could be employed to find novel, related ligands with potentially improved properties.

There are two main approaches to virtual screening that could be applied using the this compound scaffold:

Ligand-Based Virtual Screening (LBVS): This method uses the known active compound (in this hypothetical case, this compound) as a template to find other molecules with similar properties. Techniques include searching for compounds with similar 2D fingerprints (patterns of chemical features) or 3D shapes.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, SBVS can be used. This involves docking a library of compounds into the binding site of the target and scoring how well they fit. The this compound structure could be used as a starting point to search for compounds that mimic its binding mode.

The table below outlines a hypothetical virtual screening workflow using this compound as a query.

| Screening Stage | Description | Expected Outcome |

| Library Preparation | A large database of chemical compounds (e.g., ZINC, ChEMBL) is prepared for screening. | A diverse set of molecules ready for computational evaluation. |

| Query Definition | A 2D or 3D representation of this compound is created. | A template for searching for similar compounds. |

| Screening Execution | The library is computationally screened against the query using similarity or docking algorithms. | A ranked list of compounds based on their predicted similarity or binding affinity. |

| Hit Selection and Filtering | The top-ranked compounds are selected and filtered based on drug-like properties (e.g., Lipinski's rule of five). | A smaller, more manageable set of promising candidates for further investigation. |

| Experimental Validation | The selected hits are tested in biological assays to confirm their activity. | Identification of novel ligands with desired biological effects. |

Through these in silico methods, researchers can efficiently explore vast chemical spaces to identify new drug candidates based on the structural features of this compound, accelerating the early stages of drug discovery.

Preclinical in Vitro Pharmacological Evaluation

Assessment of Antiproliferative Activity in Cancer Cell Lines

No data is available on the assessment of the antiproliferative activity of 1-(3-Chloro-2-fluorobenzoyl)piperazine in cancer cell lines.

Cell Viability and Growth Inhibition Assays (e.g., MTT, MTS)

There are no published results from cell viability or growth inhibition assays, such as MTT or MTS, for this compound.

Screening against Diverse Human Cancer Cell Lines (e.g., Breast, Liver, Lung, Leukemia)

Information regarding the screening of this compound against any human cancer cell lines, including but not limited to breast, liver, lung, or leukemia, is not available in the public domain.

In Vitro Antiviral Efficacy Studies

There is no available data on the in vitro antiviral efficacy of this compound.

Cellular Fusion Inhibition Assays

No studies have been found that evaluate the potential of this compound to inhibit cellular fusion.

Viral Replication Assays in Cell Culture

There are no published findings from viral replication assays conducted with this compound.

In Vitro Anti-inflammatory Assays in Immune Cell Models

No information is available regarding the in vitro anti-inflammatory properties of this compound in immune cell models.

Cytokine and Chemokine Release Inhibition

An extensive review of scientific literature and preclinical research databases reveals a lack of specific data regarding the inhibitory effects of this compound on the release of cytokines and chemokines from immune cells. In typical in vitro anti-inflammatory assays, compounds are evaluated for their ability to reduce the secretion of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and various chemokines (e.g., CCL2, CXCL8) from cells stimulated with inflammatory agents like lipopolysaccharide (LPS). However, no such studies detailing the activity of this compound have been identified in the public domain.

Table 1: Inhibitory Effect of this compound on Cytokine and Chemokine Release

| Cell Line | Stimulant | Cytokine/Chemokine | IC50 (µM) |

|---|

Gene Expression Analysis of Inflammatory Mediators

There is currently no available research detailing the effects of this compound on the gene expression of inflammatory mediators. Such studies would typically involve techniques like quantitative polymerase chain reaction (qPCR) or microarray analysis to determine if the compound can suppress the transcription of genes encoding for proteins involved in the inflammatory response, such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various cytokines. The absence of this information means the molecular mechanism of this compound in relation to the inflammatory signaling pathways at the transcriptional level remains uncharacterized.

Table 2: Modulation of Inflammatory Gene Expression by this compound

| Cell Type | Inflammatory Gene | Fold Change in Expression |

|---|

Receptor Binding and Functional Assays in Cellular Systems

No public data from receptor binding assays or functional cellular assays for this compound is available. These assays are crucial for identifying the molecular targets of a compound. Receptor binding assays determine the affinity of a compound for a specific receptor, while functional assays assess whether the compound acts as an agonist, antagonist, or modulator of receptor activity. Without this data, the specific protein targets through which this compound might exert any pharmacological effects are unknown.

Table 3: Receptor Binding Affinity of this compound

| Receptor Target | Binding Affinity (Ki, nM) | Assay Type |

|---|

Enzyme Activity Assays in Cell-Free Systems

Information regarding the direct effect of this compound on the activity of specific enzymes is not present in the available scientific literature. Cell-free enzyme activity assays are used to determine if a compound can directly inhibit or activate an enzyme, providing insight into its mechanism of action. For a compound with potential anti-inflammatory properties, key enzymes of interest would include cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The lack of such data for this compound means its enzyme-inhibiting capabilities have not been documented.

Table 4: Enzymatic Inhibition by this compound

| Enzyme | IC50 (µM) | Assay Method |

|---|

Future Directions and Translational Research Perspectives

Expansion of Target Space for Piperazine-Containing Compounds

The versatility of the piperazine (B1678402) scaffold has allowed for its incorporation into a wide array of therapeutic agents targeting various biological pathways. nih.govresearchgate.netresearchgate.net Historically, piperazine derivatives have been prominent in the development of drugs for central nervous system (CNS) disorders. researchgate.netbenthamscience.com However, ongoing research is significantly broadening the target space for these compounds.

The structural and physicochemical properties of the piperazine ring, such as its basicity, solubility, and conformational flexibility, make it a privileged scaffold in drug design. nih.gov These characteristics allow for the modulation of pharmacokinetic and pharmacodynamic properties, enabling the design of molecules that can interact with a diverse range of biological targets. nih.gov

Current research is focused on exploring the potential of piperazine derivatives in oncology, infectious diseases, and inflammatory disorders. In oncology, for instance, these compounds are being investigated as inhibitors of various kinases, modulators of androgen receptors, and agents that can overcome multidrug resistance. nih.govmdpi.comnih.gov The modular nature of arylpiperazines makes them valuable candidates for preclinical and clinical investigations in the fight against cancer. mdpi.comnih.gov

The expansion of the target space is also being driven by the synthesis of novel piperazine derivatives with unique substitution patterns. While many existing drugs feature substitutions only at the nitrogen atoms, recent advances in C-H functionalization are enabling the creation of more complex and structurally diverse piperazine-containing molecules. mdpi.com This opens up new possibilities for designing compounds with enhanced selectivity and potency for novel biological targets.

| Therapeutic Area | Potential Molecular Targets | Example Piperazine-Based Scaffolds |

|---|---|---|

| Oncology | Kinases (e.g., CDK4/6), Androgen Receptor, Topoisomerase II | Arylpiperazines, Benzhydrylpiperazines |

| CNS Disorders | Serotonin (B10506) Receptors (e.g., 5-HT1A, 5-HT2A), Dopamine (B1211576) Receptors | Arylpiperazines |

| Infectious Diseases | Bacterial Enzymes, Viral Proteases | Piperazine-thiazole hybrids |

| Inflammatory Diseases | Carbonic Anhydrase, Matrix Metalloproteinases (MMPs) | Piperazine sulfonamides |

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery and development process, and piperazine-based drug design is no exception. These computational tools are being employed to accelerate various stages, from target identification to lead optimization and the prediction of pharmacokinetic properties. astrazeneca.commdpi.comnih.gov

AI algorithms can analyze vast datasets of chemical structures and biological activities to identify novel drug targets and predict the efficacy of new compounds. mdpi.com For instance, machine learning models, such as graph neural networks, can be trained to predict the physicochemical properties, bioavailability, and potential toxicity of novel piperazine derivatives, thereby reducing the time and cost associated with preclinical development. astrazeneca.comnih.gov

In the context of piperazine-containing compounds, AI can be utilized to:

Identify Novel Scaffolds: Generative AI models can design new piperazine derivatives with desired pharmacological profiles. harvard.edu

Predict Target Interactions: AI can predict the three-dimensional structure of target proteins and simulate the binding of piperazine-based ligands, aiding in the design of more potent and selective inhibitors. nih.gov

Optimize Lead Compounds: Machine learning algorithms can analyze structure-activity relationship (SAR) data to suggest modifications to existing piperazine leads that are likely to improve their therapeutic properties. nih.gov

Drug Repurposing: AI can screen existing libraries of piperazine compounds against new biological targets to identify potential new therapeutic applications. nih.gov

Development of Advanced Delivery Systems for Optimized Biological Effects

The therapeutic efficacy of a drug is not solely dependent on its intrinsic pharmacological activity but also on its ability to reach the target site in the body at an effective concentration. To this end, the development of advanced drug delivery systems for piperazine-containing compounds is an active area of research. These systems aim to improve solubility, enhance bioavailability, and enable targeted delivery, thereby maximizing therapeutic effects while minimizing potential side effects.

One promising approach involves the use of nanoparticle-based delivery systems. acs.org For example, ferritin nanocages have been engineered to encapsulate and deliver piperazine-based compounds. acs.orgnih.gov These protein-based nanoparticles can protect the drug from degradation, improve its solubility, and facilitate cellular uptake. acs.org

Furthermore, research is being conducted on the development of targeted delivery systems that can selectively deliver piperazine derivatives to diseased tissues. This can be achieved by functionalizing the delivery vehicle with ligands that bind to receptors overexpressed on the surface of target cells, such as cancer cells. nih.gov Such targeted approaches hold the potential to significantly improve the therapeutic index of piperazine-based drugs.

Future research in this area will likely focus on the development of "smart" delivery systems that can release their cargo in response to specific physiological stimuli, such as changes in pH or the presence of certain enzymes.

Exploration of Combination Therapies with Existing Agents

The complexity of many diseases, particularly cancer, often necessitates the use of combination therapies that target multiple signaling pathways simultaneously. The exploration of combination therapies involving piperazine derivatives and existing therapeutic agents is a promising strategy to enhance treatment efficacy and overcome drug resistance. mdpi.com

In oncology, for example, studies have investigated the synergistic effects of combining piperazine derivatives with established anticancer drugs. Quinoxalinyl–piperazine derivatives have been shown to enhance the cytotoxic effects of conventional chemotherapeutic agents like paclitaxel, doxorubicin, and cisplatin (B142131) in breast cancer cell lines. mdpi.com

The rationale behind combination therapies is to:

Target Complementary Pathways: Combining drugs that act on different molecular targets can lead to a more comprehensive blockade of disease-driving mechanisms.

Overcome Resistance: The use of multiple agents can reduce the likelihood of cancer cells developing resistance to any single drug.

Reduce Toxicity: By using lower doses of each drug in a combination, it may be possible to achieve the desired therapeutic effect with fewer side effects.

The modular structure and diverse biological activities of piperazine compounds make them attractive candidates for inclusion in combination therapy regimens. nih.gov Further preclinical and clinical investigations are warranted to identify the most effective and well-tolerated combination strategies for various diseases.

| Piperazine Derivative Class | Combined Agent | Disease Model | Observed Effect |

|---|---|---|---|

| Quinoxalinyl–piperazine | Paclitaxel | Breast Cancer (MDA-MB-231) | Enhanced growth inhibition |

| Quinoxalinyl–piperazine | Doxorubicin | Breast Cancer (MDA-MB-231) | Synergistic cytotoxicity |

| Quinoxalinyl–piperazine | Cisplatin | Breast Cancer (MDA-MB-231) | Increased anticancer effect |

| 1,2-Benzothiazine-phenylpiperazine | Doxorubicin | Breast Cancer (MCF7) | Potentiated cytotoxicity |

Q & A

Q. What are the common synthetic routes for 1-(3-Chloro-2-fluorobenzoyl)piperazine, and how can reaction conditions be optimized?

The synthesis typically involves coupling a substituted benzoyl chloride with piperazine. For example, in analogous compounds like 1-(2-fluorobenzyl)piperazine, reactions are performed in DMF with K₂CO₃ as a base, followed by purification via silica gel chromatography (ethyl acetate:hexane gradients) . Optimization may include adjusting stoichiometry (e.g., 1.2 equivalents of propargyl bromide for complete substitution) and monitoring via TLC. Side reactions, such as over-alkylation, can be mitigated by controlling reaction time and temperature .

Q. Which analytical techniques are most effective for characterizing this compound and its isomers?

Raman microspectroscopy with multivariate analysis (e.g., PCA and LDA) distinguishes positional isomers (e.g., 3-chloro vs. 4-chloro derivatives) using laser power (20 mW) and 128–256 scans for high-resolution spectra . GC-EI-MS with internal standards (e.g., p-tolylpiperazine) is validated for quantification in complex matrices like biological samples, achieving detection limits <10 ng/mL .

Q. What are the primary biological targets of piperazine derivatives like this compound?

Piperazines often target serotonin (5-HT) receptors, particularly 5-HT₂B/2C subtypes, as seen in 1-(3-chlorophenyl)piperazine, which acts as a receptor agonist . Computational docking studies on triazole-modified derivatives reveal affinity for kinases (e.g., EGFR) and apoptosis pathways, suggesting anticancer potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced potency?

SAR studies highlight the importance of substituent electronegativity and steric effects. For example:

- Chloro vs. fluoro groups : Chloro at the 3-position increases 5-HT₂C affinity, while fluoro improves metabolic stability .

- Benzoyl vs. benzyl : A benzoyl group enhances hydrogen bonding with kinase active sites compared to benzyl . Tabulated data from docking studies (e.g., binding energies < -8.5 kcal/mol for EGFR) can prioritize analogs for synthesis .

Q. What methodologies resolve contradictions between therapeutic and toxicological data for piperazine derivatives?

Comparative assays (e.g., receptor binding vs. metabolic stability tests) clarify dual effects. For instance, 1-(3-chlorophenyl)piperazine shows 5-HT agonism (therapeutic) but is also a designer drug metabolite (toxicological). In vitro CYP450 inhibition assays (e.g., CYP2D6 IC₅₀) and in vivo metabolite profiling (e.g., LC-MS/MS) reconcile these roles .

Q. How can multivariate statistics improve the identification of piperazine analogs in forensic or pharmacological studies?

PCA reduces spectral dimensionality from Raman or GC-MS data, explaining >95% variance for isomer discrimination. LDA then classifies trifluoromethylphenyl (TFMPP) vs. chlorophenyl (CPP) derivatives with >99% accuracy using peak intensity and position .

Q. What experimental strategies mitigate hazards during large-scale synthesis of halogenated piperazines?

- Intermediate handling : Use Schlenk lines for air-sensitive steps (e.g., chloroacetyl chloride coupling) .

- Waste management : Neutralize acidic byproducts (e.g., HCl) with NaOH before disposal .

- Process optimization : Continuous flow reactors minimize exposure to volatile reagents (e.g., DMF) .

Methodological Tables

Table 1. Key Synthetic Parameters for Piperazine Derivatives

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | DMF or dichloromethane | |

| Base | K₂CO₃ or triethylamine | |

| Coupling Reagent | TBTU/HOBt for amide formation | |

| Purification | Silica gel chromatography |

Table 2. Analytical Benchmarks for Isomer Discrimination

| Technique | Key Metrics | Reference |

|---|---|---|

| Raman Microspectroscopy | 20 mW laser, 128 scans | |

| GC-EI-MS | LOD: 0.1 ng/mL (hair samples) | |

| Multivariate Analysis | PCA + LDA accuracy >99% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.